Cas no 84282-40-6 (1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine)

1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine 化学的及び物理的性質
名前と識別子
-
- 1-Naphthalenecarboxylicacid, 2-(4-bromobenzoyl)hydrazide
- 2'-(4-bromobenzoyl)-1-naphthohydrazide
- N'-(4-bromobenzoyl)naphthalene-1-carbohydrazide
- CHEMBL1712186
- DTXSID10233241
- NSC-88172
- EINECS 282-685-8
- MLS002694813
- NS00038488
- 1-(4-BROMOBENZOYL)-2-(1-NAPHTHOYL)HYDRAZINE
- 84282-40-6
- HMS3085I18
- SMR001560732
- NSC 88172
- NSC88172
- 1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine
-
- インチ: InChI=1S/C18H13BrN2O2/c19-14-10-8-13(9-11-14)17(22)20-21-18(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,20,22)(H,21,23)
- InChIKey: PXVSILKUOOKWFV-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)Br
計算された属性
- 精确分子量: 368.016
- 同位素质量: 368.016
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 23
- 回転可能化学結合数: 2
- 複雑さ: 435
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 58.2Ų
じっけんとくせい
- 密度みつど: 1.486
- Boiling Point: 618.1°C at 760 mmHg
- フラッシュポイント: 327.6°C
- Refractive Index: 1.681
1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B808013-25g |
1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine |
84282-40-6 | 25g |
$ 230.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594326-25g |
N'-(4-bromobenzoyl)-1-naphthohydrazide |
84282-40-6 | 98% | 25g |
¥695.00 | 2024-07-28 | |
TRC | B808013-5g |
1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine |
84282-40-6 | 5g |
$ 70.00 | 2022-06-06 | ||
TRC | B808013-2.5g |
1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine |
84282-40-6 | 2.5g |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594326-100g |
N'-(4-bromobenzoyl)-1-naphthohydrazide |
84282-40-6 | 98% | 100g |
¥2520.00 | 2024-07-28 |
1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazineに関する追加情報
Professional Introduction to 1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine (CAS No. 84282-40-6)
1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine, a compound with the chemical formula C21H14N2O2 and CAS number 84282-40-6, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound, characterized by its dual aryl groups and hydrazine moiety, has garnered attention due to its versatile applications in the development of novel bioactive molecules.
The structure of 1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine consists of a benzoyl group attached to a brominated aromatic ring on one side and a naphthyl group linked to a hydrazine moiety on the other. This unique arrangement provides a rich framework for further functionalization, making it a valuable building block in synthetic chemistry. The presence of both bromine and naphthalene functionalities allows for diverse chemical transformations, including cross-coupling reactions, condensation reactions, and nucleophilic substitutions.
In recent years, 1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine has been extensively studied for its potential in medicinal chemistry. Its hydrazine component is particularly noteworthy, as hydrazines are known for their role in the synthesis of various pharmacologically active compounds. For instance, derivatives of hydrazine have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The benzoyl and naphthalene groups further enhance its utility by providing additional sites for chemical modification.
One of the most compelling applications of 1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine is in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in drug design due to their prevalence in bioactive molecules. The compound's ability to undergo cyclization reactions makes it an excellent candidate for constructing complex cyclic structures. Recent studies have demonstrated its use in the preparation of imidazoles, pyrazoles, and pyridines, which are crucial motifs in many therapeutic agents.
The brominated aromatic ring in 1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine is particularly interesting from a synthetic perspective. Bromine is a versatile electrophile that can participate in various coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are widely used in pharmaceutical synthesis to introduce aryl groups into complex molecules. The naphthyl group, on the other hand, offers steric hindrance and electronic effects that can influence the reactivity of adjacent functional groups.
Recent advancements in drug discovery have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. 1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine serves as an excellent precursor for developing such ligands. Its structural features allow for the introduction of diverse pharmacophores that can modulate multiple pathways involved in diseases like cancer and neurodegeneration.
The hydrazine moiety has been particularly studied for its potential in kinase inhibition. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in various diseases. By designing molecules that target specific kinases, researchers can develop drugs that disrupt aberrant signaling networks. The ability of 1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine to undergo further functionalization makes it a valuable tool in this endeavor.
In conclusion, 1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine (CAS No. 84282-40-6) is a multifaceted compound with significant applications in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse chemical transformations and make it an ideal candidate for developing novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic strategies, this compound is poised to play an increasingly important role in drug discovery and development.
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